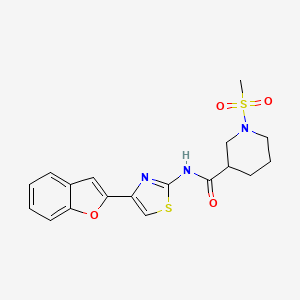
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O4S2, with a molecular weight of 405.5 g/mol. The structure features a piperidine ring, a thiazole moiety, and a benzofuran group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Recent studies indicate that compounds with thiazole and benzofuran groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown potent activity against both Gram-negative and Gram-positive bacteria.
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9, B. subtilis: 6 |
| Compound 4 | 7.5 | E. coli: 8, S. aureus: 7 |
| Compound 1 | 7 | E. coli: 7 |
This table summarizes the antibacterial efficacy against various strains, demonstrating the compound's potential as an antimicrobial agent .
Anticancer Properties
The compound's anticancer activity has also been evaluated through structure-activity relationship (SAR) studies. It has shown promising results against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
In one study, derivatives demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting that modifications in the thiazole and piperidine components can enhance efficacy .
Neuroprotective Effects
Compounds similar to this compound have been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments. The presence of the thiazole moiety enhances binding affinity to AChE, with some derivatives exhibiting IC50 values as low as 2.7 µM .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes like AChE, which is vital for maintaining neurotransmitter levels.
- Cellular Interaction : The thiazole and benzofuran groups facilitate binding to cellular receptors or enzymes involved in cancer pathways.
- Antimicrobial Action : The sulfonamide group enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial effects .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Study : A derivative was tested on human cancer cell lines and showed significant growth inhibition compared to control groups.
- Neuroprotective Study : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-27(23,24)21-8-4-6-13(10-21)17(22)20-18-19-14(11-26-18)16-9-12-5-2-3-7-15(12)25-16/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNQLOTRBUOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














